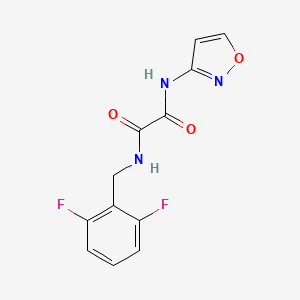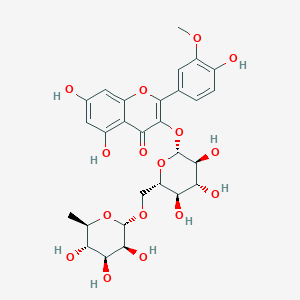
Narcissoside, >=95% (HPLC)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Narcissoside, >=95% (HPLC) is a natural product found in Tordylium apulum and Solidago canadensis with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Parkinson's Disease
Narcissoside has shown promising results in Parkinson's disease models. It lessened the increase in reactive oxygen species and apoptosis in SH-SY5Y cells and reduced degeneration of dopaminergic neurons in Caenorhabditis elegans models. Additionally, it improved dopamine-related behavior and extended lifespan in these models, indicating its potential as a neuroprotective agent in Parkinson’s disease treatments (Fu et al., 2022).
Antiviral Potential
Potential COVID-19 Inhibitor
Narcissoside has been identified as a potential inhibitor of the novel coronavirus (COVID-19) through molecular docking studies. It demonstrated a higher affinity and inhibition potential than the standard inhibitor X77, suggesting its utility in the treatment of COVID-19 (Dubey & Dubey, 2020).
Antioxidant and Anticholinergic Properties
Antioxidant and Antidiabetic Applications
Narcissoside exhibited significant antioxidant and anticholinergic activities, demonstrating potential in anti-Alzheimer's disease, antidiabetic, and anti-acute myeloid leukemia applications. Its radical scavenging activities and inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase highlight its therapeutic potential in these areas (Liu et al., 2020).
Cardiovascular Impact
Effects on Cardiac Hemodynamics
Narcissin, derived from narcissoside, was studied for its effects on cardiovascular function. It was found to increase coronary flow and decrease myocardial contractile force, suggesting potential applications in treating coronary heart disease (Chen et al., 1987).
Biotechnological Research
Advances in Biotechnology
Narcissoside has been involved in various biotechnological research studies, such as in vitro plant regeneration and genetic transformation, indicating its importance in the field of plant biotechnology (Shuang-long & Zhong-xiong, 2007).
TRPV1 Activation
Activation of TRPV1 Channels
Narcissoside in lotus seed green embryo extract was found to activate TRPV1 channels in dorsal root ganglion sensory neurons. This discovery adds to our understanding of its traditional and scientific functions in human health and disease (Ha et al., 2022).
Cadmium Stress and Alkaloid Production
Cadmium Stress in Plants
Research on Narcissus tazetta showed that it can accumulate cadmium without impacting its growth. This suggests Narcissus’s potential use in phytoremediation and its ability to enhance alkaloid content under cadmium stress (Soleimani et al., 2019).
Anticancer Properties
Anticancer Evaluation
Narcissoside and its derivatives from Amaryllidaceae alkaloids have been extensively studied for their anticancer properties, indicating their potential in the treatment and management of cancer (Evidente & Kornienko, 2009).
Eigenschaften
CAS-Nummer |
53584-69-3; 604-80-8 |
|---|---|
Molekularformel |
C28H32O16 |
Molekulargewicht |
624.548 |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m1/s1 |
InChI-Schlüssel |
UIDGLYUNOUKLBM-OWIBGMBDSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)

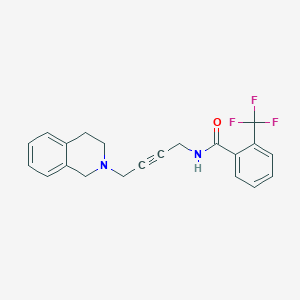
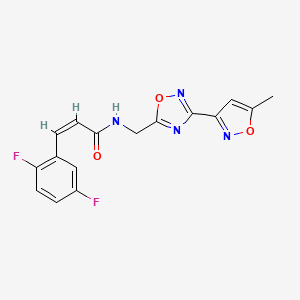
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)

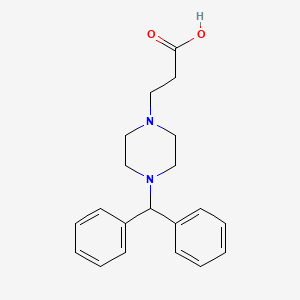
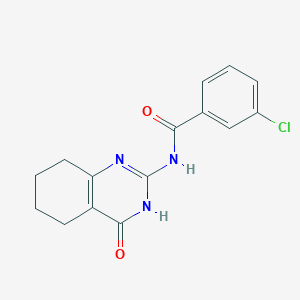
![ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2358496.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)
